Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methoxyphenyl)succinic Acid
2-(4-Methoxyphenyl)succinic acid, also known as p-anisyl succinic acid, is an aromatic dicarboxylic acid that has garnered significant interest across multiple scientific disciplines.[1] Its unique molecular architecture, featuring a succinic acid moiety attached to a methoxy-substituted phenyl group, imparts a combination of reactivity and solubility that makes it a highly valuable intermediate.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and data. As a bifunctional molecule, it serves as a foundational component in the synthesis of complex pharmaceuticals, advanced polymers, and specialized agrochemicals.[1][3]
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is paramount for its effective application. 2-(4-Methoxyphenyl)succinic acid is typically an off-white to white powder under standard conditions.[1] The presence of the polar methoxy group and two carboxylic acid functions enhances its solubility and reactivity compared to unsubstituted analogs.[1][2]
Structural and Molecular Identity
The identity of 2-(4-methoxyphenyl)succinic acid is defined by its molecular structure and associated identifiers.
Caption: 2D Chemical Structure of 2-(4-Methoxyphenyl)succinic Acid.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(4-methoxyphenyl)butanedioic acid | [4] |
| CAS Number | 6331-59-5 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₂O₅ | [1][4][5] |
| Molecular Weight | 224.21 g/mol | [1][4][6][8] |
| Appearance | Off-white to white powder | [1] |
| Boiling Point | 355.9 °C at 760 mmHg | [5] |
| Density | 1.324 g/cm³ | [5] |
| Flash Point | 137 °C | [5] |
| XLogP3 | 0.9 | [4][5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 5 |[5] |
Synthesis and Spectroscopic Characterization
As a crucial intermediate, understanding the synthesis and analytical characterization of 2-(4-methoxyphenyl)succinic acid is essential for quality control and experimental design.
General Synthesis Pathway
While various specific synthetic routes exist, a common conceptual approach involves the conjugate addition of a p-methoxyphenyl derivative to a four-carbon electrophile. A plausible method is the Michael addition of a 4-methoxyphenylacetate enolate to an acrylate derivative, followed by hydrolysis. This approach provides a reliable framework for obtaining the target compound.
Caption: Conceptual workflow for the synthesis of 2-(4-methoxyphenyl)succinic acid.
Exemplary Synthesis Protocol
This protocol is a representative procedure based on standard organic synthesis techniques.
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl (4-methoxyphenyl)acetate in anhydrous methanol.
-
Michael Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide in methanol dropwise over 30 minutes. Causality: This dropwise addition at low temperature controls the exothermic reaction and prevents side reactions. After the addition, add methyl acrylate dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the starting material is consumed, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours to ensure complete saponification of both ester groups.
-
Acidification & Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Carefully acidify the solution by adding concentrated hydrochloric acid until the pH is ~1-2. A precipitate of 2-(4-methoxyphenyl)succinic acid will form. Self-Validation: The formation of a precipitate upon acidification confirms the successful conversion of the water-soluble disodium salt to the less soluble dicarboxylic acid.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an appropriate solvent to yield the final product.
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.[9]
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals: a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a set of signals in the aromatic region (typically two doublets, an AA'BB' system, between 6.8 and 7.2 ppm), and a series of multiplets in the aliphatic region (2.5-4.0 ppm) corresponding to the three protons of the succinic acid backbone.
-
¹³C NMR: The carbon spectrum will show a signal for the methoxy carbon (~55 ppm), aliphatic carbons (~35-45 ppm), aromatic carbons (114-160 ppm), and two distinct carbonyl carbons for the carboxylic acids (>170 ppm).[4]
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad O-H stretch from the carboxylic acid dimers (2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyls (~1700 cm⁻¹), C-O stretching for the ether and acid groups (1200-1300 cm⁻¹), and peaks corresponding to aromatic C=C bonds and C-H stretches.[4]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or related peaks like [M+H]⁺ depending on the ionization method. Fragmentation patterns would likely involve the loss of water, CO₂, and cleavage of the succinic acid chain.[4]
Chemical Reactivity and Applications
The utility of 2-(4-methoxyphenyl)succinic acid stems from its dual reactive centers: the two carboxylic acid groups and the electron-rich aromatic ring. This makes it a versatile precursor in various fields.
Caption: Key reactive sites and potential transformations of the molecule.
Pharmaceutical and Drug Development
This compound is a significant building block in pharmaceutical synthesis.[3]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][3] The succinic acid moiety can be cyclized to form succinimide rings or other heterocyclic systems common in medicinal chemistry.
-
Scaffold for New Chemical Entities: The structure provides a rigid scaffold that can be functionalized at the carboxylic acid groups or the aromatic ring to create libraries of new compounds for drug screening.
-
Relation to Succinic Acid in Pharma: Generally, the succinate salt form of basic drugs can offer enhanced pharmacokinetic profiles, improving solubility and stability.[10] While this molecule is an intermediate, its core succinic acid structure is a well-established component in drug formulation.[10]
Polymer Chemistry
The presence of two carboxylic acid groups makes 2-(4-methoxyphenyl)succinic acid an excellent monomer for polycondensation reactions.
-
Polyester and Polyamide Synthesis: It can be reacted with diols or diamines to form polyesters and polyamides, respectively.
-
Property Modification: When incorporated into polymer matrices, it can improve mechanical properties and thermal stability.[1][2] The rigid aromatic group adds stiffness to the polymer backbone, while the methoxy group can influence intermolecular interactions.
Other Industrial Applications
-
Agrochemicals: The molecule is used in the formulation of more effective herbicides and pesticides.[1][3]
-
Electrochemical Catalyst: It has been described as a stable electrochemical catalyst with high selectivity for the synthesis of alkenes, functioning as a strong Lewis acid.[8]
Safety and Handling
According to GHS classifications, 2-(4-methoxyphenyl)succinic acid is considered an irritant.[4][6] It may cause skin irritation, serious eye damage, and respiratory irritation.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood. For storage, it should be kept in a cool, dry place, with some suppliers recommending temperatures between 0-8 °C.[1][2]
Conclusion
2-(4-Methoxyphenyl)succinic acid is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, combined with multiple reactive sites, make it a cornerstone for synthesis in pharmaceuticals, polymer science, and agrochemicals. The ability to systematically modify its structure at either the carboxylic acid functions or the aromatic ring provides chemists with a powerful tool for developing novel molecules with tailored properties. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for unlocking its full potential in research and industrial applications.
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